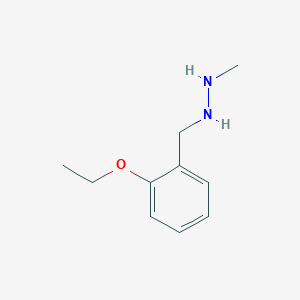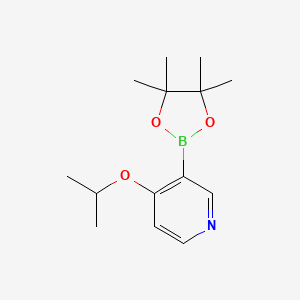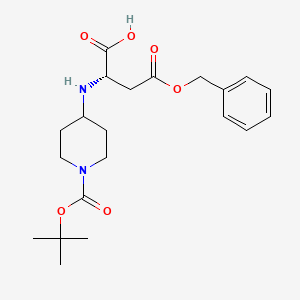![molecular formula C8H7BrN2 B6336207 2-Bromo-8-methylH-imidazo[1,2-a]pyridine CAS No. 1260809-94-6](/img/structure/B6336207.png)
2-Bromo-8-methylH-imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-8-methylH-imidazo[1,2-a]pyridine, also known as 2-Bromo-8-methyl-1H-imidazo[1,2-a]pyridine or 2-Bromo-8-methyl-1H-imidazol-2-one, is a heterocyclic compound that has been studied for its potential applications in chemical synthesis and scientific research. This chemical is composed of a 2-bromo-8-methyl group and an imidazo[1,2-a]pyridine ring, which is a five-membered heterocyclic ring with nitrogen, carbon and hydrogen atoms. The chemical structure of this compound is shown below.
Scientific Research Applications
Chemical Synthesis and Biological Evaluation
A significant area of application for 2-Bromo-8-methylH-imidazo[1,2-a]pyridine derivatives is in the chemical synthesis of compounds with potential biological activities. For example, derivatives of imidazo[1,2-a]pyridine have been identified as potent MCH1R antagonists, with modifications such as the introduction of a methyl substituent at the 3-position leading to significant improvements in MCH1R affinity. This demonstrates the potential of these compounds in developing treatments targeting the MCH1R receptor, which could have implications in various medical conditions such as obesity and anxiety disorders (H. Kishino et al., 2009).
Antiviral Research
In the field of antiviral research, derivatives of imidazo[1,2-a]pyridine have shown promise. For instance, 5-[(4-Bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) has been studied for its effects on Classical swine fever virus (CSFV) infection in pigs. The compound demonstrated a marked effect on viral replication and transmission, highlighting its potential as an antiviral agent (R. Vrancken et al., 2009).
Imaging Studies
Imidazo[1,2-a]pyridine derivatives have also been explored for their application in imaging studies. Fluorinated derivatives, for example, have been synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), making them potential candidates for use in positron emission tomography (PET) imaging to study neurodegenerative disorders (C. Fookes et al., 2008).
Antimicrobial and Antiprotozoal Activity
The antimicrobial and antiprotozoal activities of imidazo[1,2-a]pyridine derivatives have been the subject of research as well. Compounds from this class have shown low micromolar activity against Mycobacterium avium strains, suggesting their potential use in treating infections caused by this pathogen (Garrett C. Moraski et al., 2016). Additionally, certain derivatives have been evaluated for their trypanocidal activity, demonstrating effectiveness against Trypanosoma rhodesiense, which could lead to new treatments for trypanosomiasis (R. Sundberg et al., 1990).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been known to interact with various biochemical pathways, contributing to their broad spectrum of biological effects .
Result of Action
3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, has shown antimicrobial properties against staphylococcus aureus .
properties
IUPAC Name |
2-bromo-8-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-3-2-4-11-5-7(9)10-8(6)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNPPIXVSSKWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine](/img/structure/B6336142.png)






![6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B6336198.png)




![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)